5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole
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Overview
Description
5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole is a chemical compound known for its unique structure and properties It consists of an oxazole ring substituted with a nitrophenyl group at the 5-position and a propan-2-yl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with isopropylamine to form an intermediate Schiff base, which then undergoes cyclization in the presence of an acid catalyst to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
Scientific Research Applications
5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Nitrophenyl)-3-methyl-1,2-oxazole
- 5-(2-Nitrophenyl)-3-ethyl-1,2-oxazole
- 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,3-oxazole
Uniqueness
5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-(2-nitrophenyl)-3-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)10-7-12(17-13-10)9-5-3-4-6-11(9)14(15)16/h3-8H,1-2H3 |
InChI Key |
NOZCWMDIGZVGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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